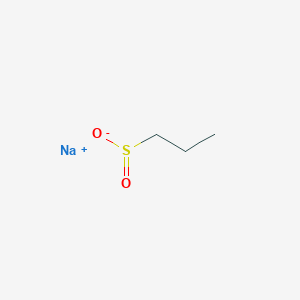
1-(1-Naphthyl)ethylamine
Vue d'ensemble
Description
1-(1-Naphthyl)ethylamine is a chemical compound with the molecular formula C12H13N . It is also known by other names such as (S)-(-)-α-Methyl-1-naphthalenemethylamine and has a molecular weight of 171.24 g/mol . It is used in the asymmetric synthesis of α-cyanocarboxylates and is also employed in a preparation of a chiral thiourea solvating agent useful for enantiodiscrimination of α-hydroxy and α-amino acids .
Synthesis Analysis
The stereoselective synthesis of ®-(+)-1-(1-naphthyl)ethylamine can be achieved by ω-amine transaminase immobilized on amino modified multi-walled carbon nanotubes . This process can be used for 15 cycles, with the enantiomeric excess > 99.5% .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3 . The compound has a chiral center, which means it can exist in different enantiomeric forms .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For example, it can undergo hydrogenation reactions . It is also used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.067 g/mL at 20 °C . It has a boiling point of 153 °C/11 mmHg . The compound has a refractive index of 1.623 .
Applications De Recherche Scientifique
Chiral Stationary Phases for Liquid Chromatography : 1-(1-Naphthyl)ethylamine derivatives are used to create chiral stationary phases in high-performance liquid chromatography for separating various classes of chiral compounds (Däppen, Meyer, & Arm, 1986).
Conformational Stability Study : The stereodynamics of 1-(1-Naphthyl)ethylamines, with both a chiral center and a chiral axis, have been investigated to understand their conformational stability and potential for separation via chromatographic techniques (Wolf, Pranatharthiharan, & Ramagosa, 2002).
NMR Spectroscopy in Determining Enantiomeric Composition : this compound forms diastereoisomeric salts with 1-hydroxyalkylphosphonic acids, which can be distinguished in 31P NMR spectroscopy, aiding in determining enantiomeric excess values (Głowacki, Hoffmann, & Rachon, 1993).
Optical Resolution of Chiral Amines : this compound is used for the optical resolution of racemic mixtures, with derivatives of dicarboxylic acids serving as resolving agents. This application is critical in the synthesis of enantiomerically pure compounds (Bereczki et al., 2009).
Chiral Modification in Catalysis : The adsorption of this compound on platinum surfaces has been studied, particularly in the context of how it imparts chirality on the surface, which is significant for catalytic reactions (Lee, Ma, Kaneko, & Zaera, 2008).
Engineering ω-Transaminase for Pharmaceutical Synthesis : this compound is a key intermediate in synthesizing calcimimetic drugs, and engineering ω-transaminase has been explored to improve its synthesis efficiency (Cao, Han, Fang, & Ni, 2020).
Enantioselective Hydrogenation in Organic Synthesis : The compound has been used in the enantioselective hydrogenation of ethyl pyruvate, a process significant in organic synthesis for producing enantiomerically enriched products (Minder et al., 1996).
Mécanisme D'action
Target of Action
1-(1-Naphthyl)ethylamine, also known as (+/-)this compound, primarily interacts with platinum surfaces . The compound is a chiral modifier and has been employed in the enantioselective hydrogenation of ethyl pyruvate to ethyl lactate over 5 wt% Pt/Al 2 O 3 .
Mode of Action
The compound’s interaction with its targets involves adsorption on platinum surfaces. This process has been characterized by reflection-absorption infrared spectroscopy and temperature-programmed desorption . The details of the adsorption geometry of individual molecules and their intermolecular interactions are addressed by a combination of infrared reflection absorption spectroscopy (IRAS) and scanning tunneling microscopy (STM) .
Biochemical Pathways
The compound’s interaction with platinum surfaces suggests it may influence metal-catalyzed reactions, such as the hydrogenation of ethyl pyruvate .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its interaction with platinum surfaces. This interaction results in the formation of a self-assembled overlayer with hexagonal symmetry, exhibiting intermolecular distances larger than in the directed chains .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure. For instance, its adsorption on platinum surfaces has been studied both under ultrahigh vacuum and in situ from liquid solutions .
Safety and Hazards
1-(1-Naphthyl)ethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Orientations Futures
Propriétés
IUPAC Name |
1-naphthalen-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUCQWIICFPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885878 | |
| Record name | 1-(1-Naphthyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42882-31-5, 3886-70-2, 3309-13-5, 10420-89-0 | |
| Record name | 1-(1-Naphthyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42882-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenemethanamine, alpha-methyl-, (alphaR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Naphthyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042882315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC180601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 42882-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenemethanamine, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(1-Naphthyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-(+)-1-(1-naphthyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Naphthalenemethanamine, a-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Naphthalenemethanamine, α-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-(1-Naphthyl)ethylamine?
A1: The molecular formula of this compound is C12H13N, and its molecular weight is 171.26 g/mol. []
Q2: Is there spectroscopic data available for characterizing this compound?
A2: Yes, researchers often utilize techniques like NMR and HPLC to determine the enantiomeric purity of NEA. This can involve analyzing derivatives produced from reagents like α-methoxy-α-(trifluoromethyl)benzyl isocyanate or 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid chloride. []
Q3: How can the enantiomeric composition of 1-hydroxyalkylphosphonates be determined using NEA?
A3: NEA forms diastereomeric salts with 1-hydroxyalkylphosphonic acids in nonpolar solvents. These salts exhibit distinct signals in 31P NMR spectroscopy, with significant magnetic nonequivalence (Δδ 31P up to 0.36 ppm for benzyl monoesters) allowing for the determination of enantiomeric excess (ee) values. []
Q4: How does this compound contribute to enantioselective hydrogenation reactions?
A4: NEA acts as a chiral modifier in the enantioselective hydrogenation of α-ketoesters, such as ethyl pyruvate, over platinum catalysts. [, ] It is adsorbed onto the catalyst surface, creating a chiral environment that influences the interaction with the reactant, favoring the formation of one enantiomer over the other. [, ]
Q5: What role does this compound play in the synthesis of cinacalcet hydrochloride?
A5: (R)-(+)-NEA is a key starting material in the synthesis of cinacalcet hydrochloride, a drug used for treating secondary hyperparathyroidism. Various synthetic strategies utilize NEA, including amide formation followed by reduction, reductive amination with aldehydes, and nucleophilic substitution reactions. [, ]
Q6: How does the presence of substituents on the naphthyl ring of this compound derivatives affect their performance as chiral modifiers?
A6: Studies have shown that the presence of substituents on the naphthyl ring can impact the enantioselectivity of reactions. For instance, hydrogenation of the naphthalene ring at high pressures and temperatures can decrease the enantiomeric excess, likely due to hindered adsorption on the catalyst surface. []
Q7: Can you elaborate on the formation and significance of diastereomeric complexes involving this compound in chiral catalysis?
A7: NEA forms diastereomeric complexes with prochiral substrate molecules on metal surfaces like Pt(111). These complexes, observable through STM, offer insights into the mechanism of chirality transfer. The specific arrangement within these complexes, influenced by intermolecular interactions and surface chemisorption, dictates the enantiomeric outcome of subsequent reactions. [, , , ]
Q8: How is computational chemistry used to understand the chiral recognition abilities of this compound?
A8: Molecular modeling techniques, like molecular docking and molecular dynamics simulations, are employed to study the interaction of NEA with various molecules and surfaces. These simulations help elucidate the chiral recognition mechanism and predict the enantiomeric excess in asymmetric reactions. [, , ]
Q9: Are there QSAR models available for predicting the activity of this compound derivatives?
A9: While QSAR models specifically for NEA derivatives are limited in the provided research, these techniques could be explored to correlate the structural features of NEA analogs with their chiral recognition abilities or catalytic performance.
Q10: How does this compound interact with cyclodextrins, and what are the implications?
A10: NEA forms inclusion complexes with modified β-cyclodextrins in organic solvents. This complexation leads to enhanced chiral recognition abilities, enabling applications like enantioselective separations and kinetic resolutions. The type of cyclodextrin modification significantly influences the selectivity and binding affinity. [, , ]
Q11: Can you provide examples of other applications of this compound beyond chiral catalysis?
A11: NEA serves as a resolving agent for separating enantiomers of carboxylic acids, alcohols, and lactones. It also acts as a chiral derivatizing agent for the chromatographic resolution of carboxylic acids and alcohols. [] Additionally, researchers have explored its use as a chiral solvating agent. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(4-Methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B7780020.png)




